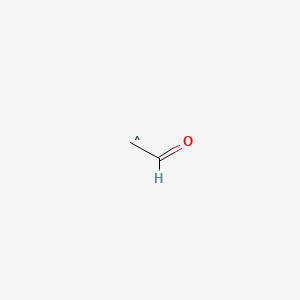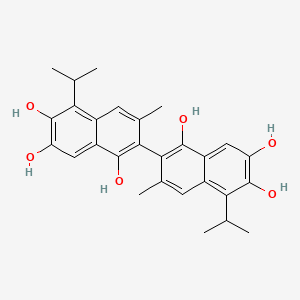
Apogossypol
Overview
Description
Apogossypol is a natural compound that has gained attention in recent years due to its potential as an anticancer agent. It is derived from gossypol, a substance found in cottonseed oil. This compound has been shown to have a high affinity for binding to Bcl-2 family proteins, which are involved in regulating cell death. This has led to its investigation as a potential treatment for cancer.
Scientific Research Applications
Prostate Cancer Therapy : Apogossypol demonstrated potent anti-tumor effects on prostate cancer cells, both in vitro and in vivo. It was observed to inhibit the growth and proliferation of these cells by downregulating Bcl-2 protein expression and activating apoptosis-inducing proteins. This suggests its potential as a therapeutic agent for prostate cancer (Zhan et al., 2015).
Broad Anti-Cancer Activity : A study demonstrated the antiproliferative activity of this compound in various human carcinoma cell lines, including endometrial, ovarian, thyroid, and adrenocortical cancers. This points to its broad therapeutic potential against different types of cancer (Le Blanc et al., 2002).
Bcl-2 Family Protein Inhibition : this compound was compared with gossypol for its efficacy and toxicity. It was found to be superior in terms of reduced toxicity and better efficacy, particularly in targeting Bcl-2 family proteins, which are key in apoptosis dysregulation in cancer and leukemia (Kitada et al., 2006).
Design and Synthesis for Enhanced Potency : Research focused on designing novel this compound derivatives to improve potency, stability, and drug-like properties. The derivatives were evaluated for their ability to bind to and inhibit anti-apoptotic Bcl-2 family proteins, suggesting a path for developing more effective cancer therapies (Wei et al., 2008).
Pan-Active Inhibitors of Bcl-2 Family Proteins : A series of this compound derivatives were synthesized, resulting in potent inhibitors of Bcl-2 family proteins. These compounds inhibited the growth of various cancer cell lines and displayed efficacy in vivo in Bcl-2 transgenic mice. This reinforces the potential of this compound derivatives in cancer therapy (Wei et al., 2009).
Pharmacokinetic and Metabolic Profiling : The study compared the pharmacokinetics and metabolism of gossypol, this compound, and this compound hexaacetate. Understanding these aspects is crucial for evaluating their potential as therapeutic agents (Jia et al., 2007).
Inducing Autophagy in Hepatocellular Carcinoma Cells : Apogossypolone (ApoG2) induced autophagy through Beclin-1- and ROS-dependent manners in human hepatocellular carcinoma cells. This suggests a novel mechanism of action for ApoG2 in cancer treatment (Cheng et al., 2013).
Effectiveness Against Diffuse Large Cell Lymphoma : ApoG2 displayed significant inhibition of cell proliferation in diffuse large cell lymphoma cells and enhanced the efficacy of existing treatments like CHOP. This highlights its potential as a complementary treatment option in lymphoma therapy (Sun et al., 2008).
Mechanism of Action
- Role : By binding to Bcl-2 family members, Apogossypol disrupts their interactions with pro-apoptotic proteins, thereby promoting apoptosis (programmed cell death). This effect is particularly relevant in cancer cells, where evasion of apoptosis contributes to tumor growth and resistance to therapy .
- Resulting Changes : Disruption of these protein-protein interactions leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases, ultimately triggering apoptosis .
- Downstream Effects : Activation of caspases (e.g., caspase-3) cleaves cellular substrates, resulting in cell death .
- Impact on Bioavailability : this compound’s pharmacokinetic properties influence its bioavailability, which affects its therapeutic efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Apogossypol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the Bcl-2 family of proteins, including Bcl-2 and Bcl-X(L). These proteins are involved in the regulation of apoptosis, and their overexpression is often associated with cancer and resistance to chemotherapy. This compound binds to the hydrophobic groove of these proteins, inhibiting their anti-apoptotic function and promoting cell death. Additionally, this compound has been shown to interact with other proteins involved in the apoptotic pathway, further enhancing its pro-apoptotic effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound induces apoptosis by inhibiting the Bcl-2 family of proteins. This leads to the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. By modulating these pathways, this compound can inhibit cell growth and induce cell death. Furthermore, this compound has been shown to influence gene expression and cellular metabolism, contributing to its overall anti-cancer effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the hydrophobic groove of Bcl-2 family proteins, preventing them from interacting with pro-apoptotic proteins such as Bcl-2-associated X protein (Bax) and Bcl-2 homologous antagonist/killer (Bak). This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals, leading to the activation of the apoptotic pathway. Additionally, this compound has been shown to inhibit other enzymes involved in cell survival and proliferation, further enhancing its pro-apoptotic effects. Changes in gene expression induced by this compound also contribute to its ability to promote apoptosis and inhibit cancer cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that this compound concentrations remain stable in extracted plasma for up to 24 hours when stored at 25 degrees Celsius . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. In vitro studies have demonstrated sustained pro-apoptotic effects of this compound over several days, while in vivo studies have shown that repeated dosing of this compound can lead to significant reductions in tumor size and improved survival rates in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is well-tolerated at doses higher than those of its parent compound, gossypol. In transgenic mice overexpressing Bcl-2, this compound displayed superior efficacy and reduced toxicity compared to gossypol. Higher doses of this compound resulted in greater reductions in tumor size and improved survival rates. At very high doses, this compound can cause adverse effects such as hepatotoxicity and gastrointestinal toxicity. These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to apoptosis and cell survival. It interacts with enzymes and cofactors involved in these pathways, modulating their activity and influencing metabolic flux. For example, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of anti-apoptotic proteins, thereby promoting apoptosis. Additionally, this compound can affect metabolite levels by altering the expression of genes involved in metabolic processes. These effects on metabolic pathways contribute to the overall pro-apoptotic and anti-cancer properties of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to specific proteins that facilitate its transport to different cellular compartments. Studies have shown that this compound can accumulate in the mitochondria, where it exerts its pro-apoptotic effects by inhibiting Bcl-2 family proteins. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that can sequester the compound .
Subcellular Localization
This compound is localized to various subcellular compartments, where it exerts its activity and function. One of the primary sites of this compound localization is the mitochondria, where it interacts with Bcl-2 family proteins to promote apoptosis. This compound can also be found in the cytoplasm and nucleus, where it can influence gene expression and cell signaling pathways. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. These localization patterns are crucial for the pro-apoptotic and anti-cancer effects of this compound .
Properties
IUPAC Name |
3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4/h7-12,29-34H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJKWGWHZVXBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197162 | |
| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475-56-9 | |
| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2'-Formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B1220819.png)
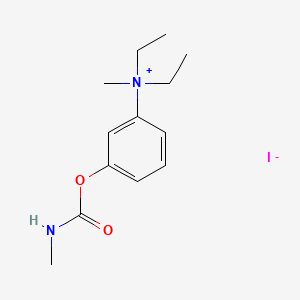

![4,5-Dimethyl-2-[[oxo(thiophen-2-yl)methyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1220824.png)
![5-cyano-6-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-4-(2-furanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B1220825.png)


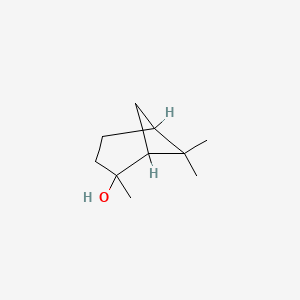

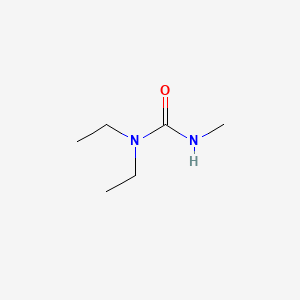
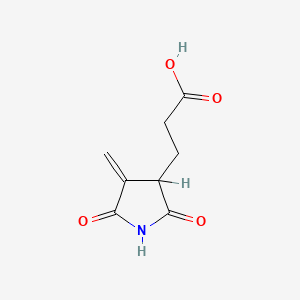
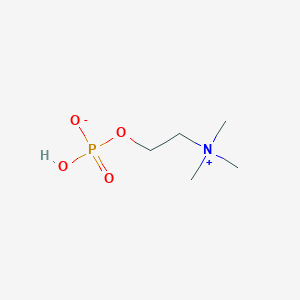
![14-Amino-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1220839.png)
